Methyl 2-fluoro-5-(methoxymethyl)benzoate
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Overview
Description
Methyl 2-fluoro-5-(methoxymethyl)benzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-5-(methoxymethyl)benzoate typically involves the esterification of 2-fluoro-5-(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products:
Oxidation: Formation of 2-fluoro-5-(methoxymethyl)benzoic acid.
Reduction: Formation of 2-fluoro-5-(methoxymethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-5-(methoxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-fluoro-5-(methoxymethyl)benzoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- Methyl 2-fluorobenzoate
- Methyl 2-fluoro-5-formylbenzoate
- Methyl 2-fluoro-5-methoxybenzoate
Comparison: Methyl 2-fluoro-5-(methoxymethyl)benzoate is unique due to the presence of both a fluorine atom and a methoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming diverse derivatives. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and research.
Properties
IUPAC Name |
methyl 2-fluoro-5-(methoxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-6-7-3-4-9(11)8(5-7)10(12)14-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPJFBBKOZFSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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